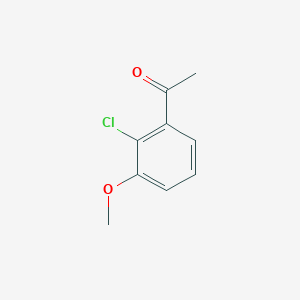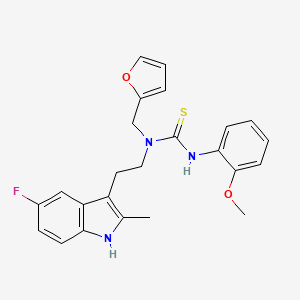![molecular formula C15H14ClNO B2871342 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol CAS No. 360772-66-3](/img/structure/B2871342.png)
4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .
Synthesis Analysis
The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” include a molecular weight of 259.73 and a molecular formula of C15H14ClNO . Further properties such as solubility, melting point, and boiling point would require additional experimental data.Scientific Research Applications
Corrosion Inhibition
A study demonstrates the synthesis and application of Schiff base ligands, including 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, in corrosion inhibition. These ligands were tested on mild steel surfaces in hydrochloric acid solutions. The findings indicate that these molecules act as effective corrosion inhibitors, showcasing high resistance to electron flow across the metal-electrolyte interface and forming a protective film on the steel surface. Quantum chemical calculations and thermodynamic studies supported the adsorption and inhibition abilities, revealing a Langmuir isotherm adsorption mechanism (Elemike et al., 2017).
Solvatochromism and Spectroscopic Applications
Another research avenue explores nitro-substituted derivatives of 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol for solvatochromic properties. These compounds demonstrated a unique reversal in solvatochromism and were utilized as probes to investigate binary solvent mixtures. Their UV-vis spectroscopic behavior indicated significant interactions between the compounds and the solvent medium, making them suitable for use as solvatochromic switches and in probing solvent mixtures (Nandi et al., 2012).
Biological Activity
The compound and its metal complexes have been synthesized and characterized, with studies revealing insights into their biological activity. For example, novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its transition metal complexes exhibited potential biological activities, investigated through disc diffusion method. These studies suggest potential applications in antimicrobial and other bioactive roles, demonstrating the compound's relevance in biologically oriented research (Palreddy et al., 2015).
Photoluminescence and Optical Applications
The synthesis and characterization of azo-azomethines derived from 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol have been explored for their photoluminescence properties. These studies highlight the potential of such compounds in optoelectronic applications, where their light emissions upon ultraviolet irradiation could be harnessed for various technological applications. The quantum yields and excited-state lifetimes of these compounds have been quantified, underscoring their utility in fluorescence studies (Eskikanbur et al., 2015).
Future Directions
properties
IUPAC Name |
4-chloro-2-[(4-ethylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOUQRYILAPIDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)
![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)
![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)





![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)
![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)

![5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine](/img/structure/B2871281.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)